molecular formula C18H20FN5O2 B2571202 9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923367-81-1

9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2571202
CAS No.: 923367-81-1
M. Wt: 357.389
InChI Key: PLNFKBNWWGFNAT-UHFFFAOYSA-N
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Description

The compound 9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetically designed tetrahydropyrimidopurinedione derivative of significant interest in medicinal chemistry research, particularly for neuroscientific and oncological investigations. This structural class is recognized as a constrained tricyclic xanthine derivative, designed to mimic biologically active scaffolds with enhanced properties . Its core research value lies in its potential as a multi-target agent, primarily functioning as an antagonist for adenosine receptors (ARs) and an inhibitor for monoamine oxidase B (MAO-B) . As an AR antagonist, it is investigated for its ability to block the A1 and A2A receptor subtypes. Blockade of the A2A receptor, in particular, is a well-validated non-dopaminergic strategy for managing neurodegenerative disorders such as Parkinson's disease, as it can modulate GABA and glutamate release in the basal ganglia, thereby improving motor function . Concurrently, its MAO-B inhibitory activity is explored for its role in increasing synaptic dopamine levels and reducing oxidative stress in the brain, offering a potential neuroprotective effect . The strategic incorporation of a 4-fluorobenzyl group at the 3-position is a common modification to enhance affinity and selectivity towards these enzymatic and receptor targets . The 1-methyl and 9-ethyl substituents on the tricyclic system are studied for their influence on the compound's overall pharmacodynamic profile and physicochemical properties, such as water solubility and metabolic stability . Researchers utilize this compound as a critical chemical tool to probe the complex interplay between the purinergic and monoaminergic systems, to validate new targets for neurodegenerative diseases, and to develop novel multi-target-directed ligand (MTDL) strategies for complex pathologies.

Properties

IUPAC Name

9-ethyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-3-22-9-4-10-23-14-15(20-17(22)23)21(2)18(26)24(16(14)25)11-12-5-7-13(19)8-6-12/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNFKBNWWGFNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20FN5OC_{18}H_{20}FN_5O, and it features a tetrahydropyrimido structure that is known for its diverse biological activities. The presence of the 4-fluorobenzyl group is particularly significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various pharmacological activities:

  • Adenosine Receptor Antagonism : Some derivatives of tetrahydropyrimido compounds have been shown to act as antagonists at adenosine receptors (ARs), particularly A1 and A2A subtypes. For instance, related compounds displayed Ki values in the nanomolar range for these receptors, indicating strong binding affinity .
  • Inhibition of Monoamine Oxidase B (MAO-B) : Several studies have reported that certain purine derivatives inhibit MAO-B activity. This inhibition could lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain, suggesting potential applications in treating neurodegenerative diseases .
  • Cytotoxicity Against Cancer Cells : Some purine derivatives have demonstrated cytotoxic effects on various cancer cell lines. Notably, compounds with similar structures have shown IC50 values ranging from 0.01 to 10 µM against leukemia cell lines .

Case Study 1: Adenosine Receptor Antagonism

A study focused on a series of tetrahydropyrazino derivatives found that specific substitutions at the N1 and N3 positions significantly enhanced binding affinity to A1 and A2A receptors. The compound 8-(2,4-dichloro-5-fluorobenzyl) was highlighted for its dual antagonistic properties with Ki values of 217 nM (A1) and 268 nM (A2A) .

Case Study 2: MAO-B Inhibition

Another investigation into tetrahydropyrimido derivatives revealed that certain analogs exhibited potent inhibition of MAO-B with IC50 values around 508 nM. This suggests their potential utility in treating conditions like Parkinson's disease where MAO-B inhibition is beneficial .

Comparative Table of Biological Activities

CompoundTargetKi/IC50 ValueBiological Activity
9-Ethyl-3-(4-fluorobenzyl)-...A1 ARTBDAntagonist
9-Ethyl-3-(4-fluorobenzyl)-...A2A ARTBDAntagonist
9-Ethyl-3-(4-fluorobenzyl)-...MAO-B508 nMInhibitor
Related DerivativeLeukemia CellsIC50 = 0.01 - 10 µMCytotoxic

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar purine structures exhibit significant anticancer properties. For instance, tetrahydropyrimido derivatives have been studied for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. A study highlighted that modifications in the purine scaffold can lead to enhanced cytotoxicity against various cancer cell lines .

Neurological Disorders

The compound has been explored as a potential treatment for neurodegenerative diseases. Its structural analogs have shown promise as dual-target drugs that can modulate neurotransmitter systems implicated in conditions like Alzheimer's disease and Parkinson's disease. Specifically, the ability of tetrahydropyrimido derivatives to inhibit monoamine oxidase (MAO) suggests their role in enhancing neuroprotective effects .

Antidepressant and Anxiolytic Effects

Recent studies have identified the potential of purine derivatives as mixed 5-HT receptor ligands. These compounds can exhibit antidepressant and anxiolytic-like activities by modulating serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). The structure of 9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione positions it as a candidate for further investigation in psychotropic applications .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • A study on novel purine derivatives demonstrated significant anticancer activity against human cancer cell lines through targeted inhibition of cell cycle progression .
  • Another investigation focused on the neuroprotective effects of tetrahydropyrimido derivatives in animal models of Alzheimer's disease, showing reduced neuroinflammation and improved cognitive function .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-fluorobenzyl group at position 3 facilitates nucleophilic aromatic substitution (NAS) due to the electron-withdrawing fluorine atom. Common reactions include:

Reaction Type Reagents/Conditions Products Yield References
Fluorine Displacement K₂CO₃, DMF, 80°C, aromatic amines3-(4-substituted-benzyl) derivatives (e.g., Cl, NH₂, OCH₃ at para position)45–78%
Alkylation Alkyl halides, NaH, THF, refluxN-alkylated products at purine N7 or pyrimidine N160–85%
  • Key Insight : Fluorine’s electronegativity activates the benzyl ring for substitution, enabling diverse modifications at the 3-position . Microwave-assisted conditions improve yields (up to 93%).

Oxidation and Reduction Reactions

The tetrahydropyrimidine ring and purine core undergo redox transformations:

Reaction Type Reagents/Conditions Products Outcome References
Oxidation KMnO₄, H₂O, 50°CPyrimidine ring aromatization (C6–C7 bond)Increased planarity for enzyme binding
Reduction NaBH₄, MeOH, 25°CPartial saturation of purine double bondsAltered electronic properties
  • Critical Data : Oxidation of the tetrahydropyrimidine ring enhances interactions with enzymes like MAO-B (IC₅₀: 260–508 nM) .

Cyclization and Ring Formation

The compound serves as a precursor for fused heterocycles:

Reaction Type Conditions Products Applications References
Microwave Cyclization DMF, 150°C, 20 minTricyclic purino[7,8-a]pyrimidine derivativesKinase inhibition (IC₅₀: 180–351 nM)
Acid-Catalyzed Ring Closure HCl, EtOH, refluxImidazo[2,1-f]purinedionesA₁/A₂A adenosine receptor antagonists
  • Notable Example : Cyclization under microwave conditions reduces reaction time by 80% compared to conventional heating.

Biological Target Interactions

The compound’s reactivity underpins its pharmacological effects:

Target Interaction Type Biological Outcome Key Data References
Kinases (e.g., EGFR) Competitive inhibitionDisruption of ATP-binding pocketIC₅₀: 6.4 µM (NO inhibition)
MAO-B Irreversible bindingInhibition of dopamine degradationIC₅₀: 260 nM (rat MAO-B)
Adenosine Receptors Allosteric modulationAntagonism of A₁/A₂A subtypesKᵢ: 94–351 nM
  • Mechanistic Insight : The 4-fluorobenzyl group enhances hydrophobic interactions with enzyme active sites, while the ethyl group at N9 modulates selectivity .

Reaction Optimization and Catalysis

Advanced synthetic strategies improve efficiency:

Method Conditions Advantages Yield Improvement References
Microwave Synthesis Solvent-free, 300 W, 10 minReduced side reactions, higher purity+40% vs. conventional
Phase-Transfer Catalysis TBAB, H₂O/CH₂Cl₂, 25°CScalable for industrial production70–85%

Critical Analysis of Reactivity

  • Steric Effects : Bulky substituents at N9 (e.g., ethyl) hinder nucleophilic attacks at N7, directing reactivity toward the pyrimidine ring .

  • Electronic Effects : The 4-fluorobenzyl group’s electron-withdrawing nature stabilizes transition states in NAS, favoring para-substitution .

  • Biological Relevance : Structural modifications (e.g., oxidation state of the pyrimidine ring) correlate with MAO-B vs. kinase selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of the target compound with related derivatives:

Compound Substituents Melting Point (°C) Yield (%) Key Biological/Physicochemical Notes References
9-Ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (Target) 9-Ethyl, 3-(4-fluorobenzyl), 1-methyl High lipophilicity due to fluorobenzyl; potential CNS activity.
1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (24) 9-Propargyl, 1,3-dimethyl 203–206 93 Enhanced reactivity from propargyl group; lower logε (UV: 296 nm) compared to ethenyl analogs.
9-Ethenyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (22) 9-Ethenyl, 1,3-dimethyl 268–271 70 Higher UV absorption (304 nm, logε 4.40) due to conjugated ethenyl group.
9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 9-(4-Ethoxyphenyl), 3-(4-methylbenzyl), 1-methyl Ethoxyphenyl increases aromatic interactions; methylbenzyl may reduce metabolic oxidation.
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 9-(2-Chloro-6-fluorobenzyl), 1,3-dimethyl Dual-target MAO-B inhibitor; halogenated benzyl enhances enzyme affinity.
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (20a) 9-(3,4-Dihydroxyphenethyl), 1,3-dimethyl 71 Catechol group improves antioxidant activity; lower lipophilicity compared to fluorobenzyl analogs.

Key Observations:

Substituent Effects: Fluorobenzyl vs. Methylbenzyl: The 4-fluorobenzyl group in the target compound likely improves binding to hydrophobic pockets in enzymes (e.g., MAO-B) compared to 4-methylbenzyl (), as fluorine’s electronegativity enhances dipole interactions . Ethyl vs.

Synthetic Efficiency: Yields for tricyclic xanthines vary widely (38–93%), influenced by reaction media (e.g., ethanol vs. DMF) and amine excess .

Compounds with dihydroxyphenethyl groups () prioritize antioxidant effects, contrasting with the target’s fluorobenzyl focus on receptor binding.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, and how do reaction parameters influence yield?

  • Methodology : Multi-component reactions involving substituted aldehydes, amines, and cyclic diketones are commonly employed. For example, analogous compounds (e.g., pyranothiadiazolopyrimidines) are synthesized via refluxing in water-ethanol mixtures with ionic liquid catalysts (e.g., [Bmim]Cl), followed by recrystallization . Key parameters include:

  • Solvent system : Polar protic solvents (e.g., ethanol-water) enhance solubility and reaction efficiency.
  • Catalyst : Ionic liquids improve regioselectivity and reduce side reactions.
  • Reaction time : 3–8 hours under reflux conditions, monitored by TLC for completion .
    • Table 1 : Synthetic Optimization Parameters
ParameterTypical RangeImpact on Yield
Temperature80–100°C (reflux)Higher → Faster kinetics
Catalyst loading5–10 mol%Excess → Side products
Solvent ratio1:1 to 3:1 (EtOH:H₂O)Higher EtOH → Improved solubility

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals for the ethyl, fluorobenzyl, and methyl groups. For example, the 4-fluorobenzyl group shows aromatic protons as doublets (J ≈ 8–9 Hz) near δ 7.2–7.4 ppm, while the ethyl group exhibits a triplet for the CH₂ near δ 1.2–1.4 ppm .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C-F bonds at ~1100–1200 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for ambiguous stereochemistry or tautomeric forms?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis (e.g., R factor < 0.05) definitively assigns stereochemistry and confirms bond lengths/angles, as demonstrated for acridine-dione analogs .
  • 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to distinguish between regioisomers or tautomers. For example, NOESY cross-peaks between the ethyl group and methyl substituents can confirm spatial proximity .

Q. What computational strategies are effective for predicting the biological activity or binding affinity of this compound?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or PDEs). Prioritize fluorobenzyl and diketone moieties as key pharmacophores .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity trends from analogous purine-dione derivatives .

Q. How do solvent polarity and protic/aprotic conditions influence the compound’s stability during storage?

  • Methodology :

  • Accelerated Stability Studies : Store samples in DMSO, ethanol, or aqueous buffers at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC (e.g., C18 column, UV detection at 254 nm). Protic solvents may accelerate hydrolysis of the diketone moiety .
  • Table 2 : Stability Under Different Conditions
SolventTemperatureDegradation Rate (%/month)
DMSO4°C<1%
Ethanol25°C~2%
H₂O (pH 7.4)40°C~10%

Methodological Considerations

Q. What experimental controls are critical when assessing the compound’s enzymatic inhibition activity?

  • Methodology :

  • Positive/Negative Controls : Include known inhibitors (e.g., theophylline for PDEs) and vehicle-only samples.
  • Dose-Response Curves : Use 8–12 concentration points (e.g., 0.1–100 µM) to calculate IC₅₀ values. Account for solvent effects (e.g., DMSO <1% v/v) .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Methodology :

  • Quality Control (QC) Protocols :
  • HPLC Purity : ≥95% purity threshold with retention time matching a reference standard.
  • Elemental Analysis : Validate C, H, N, F content within ±0.4% of theoretical values .

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